

Application Note: Quantification of Dimethylthiophosphate (DMTP) in Hair using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylthiophosphate*

Cat. No.: *B1231629*

[Get Quote](#)

Abstract

This application note details a robust and sensitive method for the quantification of **dimethylthiophosphate** (DMTP), a metabolite of organophosphate pesticides, in human hair samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Hair analysis provides a non-invasive method for assessing chronic exposure to these compounds. The described protocol includes procedures for hair sample collection, decontamination, extraction, and subsequent analysis by LC-MS/MS operating in negative ion electrospray ionization (ESI) mode. This method is intended for researchers, scientists, and drug development professionals requiring reliable quantification of DMTP in hair.

Introduction

Organophosphate pesticides are widely used in agriculture and their exposure has been linked to various health concerns. Biomonitoring of organophosphate metabolites, such as dialkyl phosphates (DAPs), is crucial for assessing human exposure. **Dimethylthiophosphate** (DMTP) is a key metabolite of several organophosphate pesticides. Hair is a valuable matrix for biomonitoring as it can provide a long-term cumulative record of exposure.^{[1][2]} This application note presents a validated LC-MS/MS method for the sensitive and selective quantification of DMTP in human hair samples. The method utilizes a simple and efficient alkaline extraction followed by direct injection into the LC-MS/MS system.^[1]

Experimental Protocols

Hair Sample Collection and Preparation

Proper sample collection is critical for accurate analysis.

- Collection: Collect approximately 50 mg of hair from the vertex posterior region of the scalp.
Cut the hair as close to the scalp as possible.
- Storage: Store the collected hair samples in clean, labeled paper envelopes at room temperature until analysis.
- Decontamination: To remove external contaminants, wash the hair samples sequentially with dichloromethane, followed by deionized water, and then methanol.[\[1\]](#)[\[3\]](#) Allow the hair to air dry completely.
- Homogenization: Once dry, cut the hair into small segments (approximately 1-2 mm) or pulverize it using a ball mill to ensure homogeneity and increase extraction efficiency.

Sample Extraction

This protocol utilizes an alkaline methanol extraction for efficient recovery of DMTP.[\[1\]](#)

- Extraction Solution: Prepare a solution of 2% ammonium hydroxide (NH₄OH) in methanol (v/v).
- Extraction Procedure:
 - Weigh 20 mg of the prepared hair sample into a 2 mL polypropylene centrifuge tube.
 - Add 1 mL of the alkaline methanol extraction solution.
 - Add an appropriate amount of deuterated internal standard (e.g., DMTP-d6) to each sample, calibrator, and quality control sample.[\[1\]](#)
 - Vortex the sample for 10 minutes.
 - Sonicate the sample in a water bath for 60 minutes at 37°C.

- Centrifuge the sample at 13,000 rpm for 10 minutes.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% acetic acid in water).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[[1](#)]

Table 1: LC-MS/MS Instrument Parameters

Parameter	Value
LC Column	Hypersil Gold aQ C18 Polar Endcapped (3µm, 100 x 4.6 mm) or equivalent [1]
Mobile Phase A	0.1% Acetic Acid in Water [1]
Mobile Phase B	1:1 Methanol:Acetonitrile [1]
Flow Rate	0.7 mL/min [1]
Injection Volume	10 µL
Column Temperature	40°C [1]
Ionization Mode	ESI Negative [1]
Capillary Voltage	Optimized for the specific instrument
Source Temperature	500°C [4]
Gas Flow (Nebulizer)	Optimized for the specific instrument
Gas Flow (Turbo)	Optimized for the specific instrument
Collision Gas	Argon

LC Gradient Program:

A representative LC gradient is as follows:

Time (min)	% Mobile Phase B
0.0	5
6.0	50
6.5	95
12.0	100
12.1	5
15.0	5

Note: The gradient should be optimized for the specific LC system and column to ensure adequate separation of DMTP from matrix interferences.

MS/MS Detection:

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.[\[5\]](#) Two transitions (a quantifier and a qualifier) should be monitored for both DMTP and its deuterated internal standard.

Table 2: Example MRM Transitions for DMTP and DMTP-d6

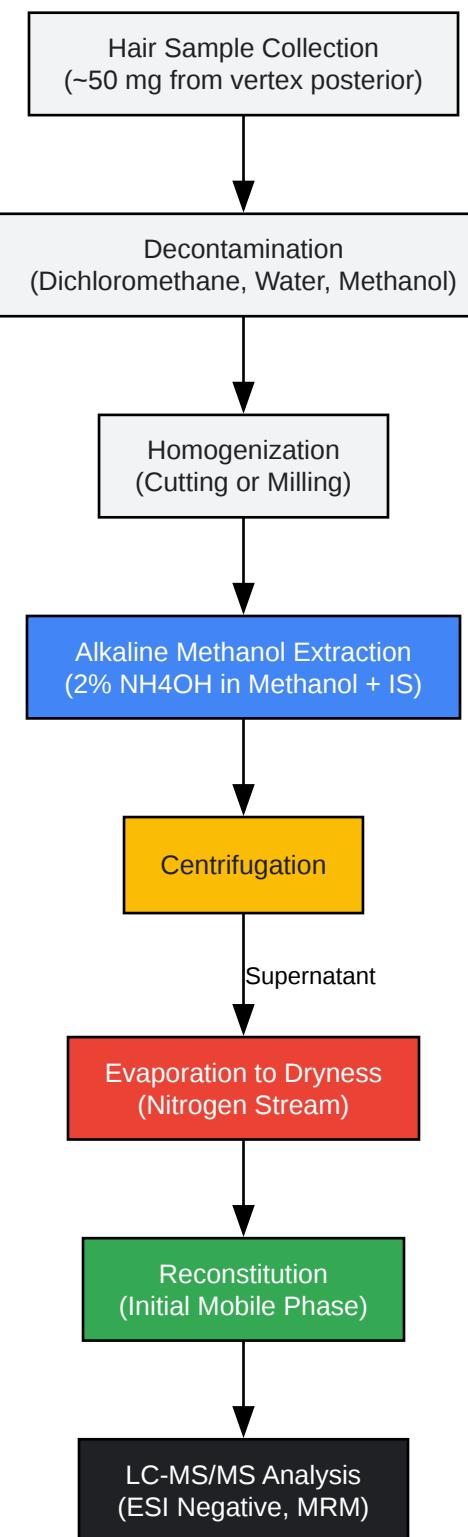
Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
DMTP	139.0	79.0	95.0
DMTP-d6	145.0	82.0	98.0

Note: The optimal precursor and product ions, as well as collision energies, should be determined experimentally on the specific mass spectrometer being used.

Data Presentation

The following tables summarize the quantitative performance of this method for DMTP analysis in hair.

Table 3: Method Validation Parameters for DMTP in Hair


Parameter	Result	Reference
Limit of Detection (LOD)	0.41 pg/mg	[1]
Limit of Quantification (LOQ)	1.23 pg/mg	[1]
Linearity (R^2)	> 0.994 (for DAPs)	[1]
Calibration Range	0.3125 - 10 ng/mL (in solution)	[1]
Accuracy	101 - 116% (for DAPs)	[1]
Intra-day Precision (%RSD)	0 - 9% (for DAPs)	[1]
Inter-day Precision (%RSD)	< 20% (for most DAPs)	[1]
Extraction Recovery	89%	[1]

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

- Internal Standard: A deuterated internal standard (DMTP-d6) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.[\[1\]](#)
- Calibration Curve: A multi-point calibration curve should be prepared using a suitable blank matrix (e.g., certified blank hair or a pooled hair sample with non-detectable levels of DMTP) spiked with known concentrations of DMTP. A linear regression with a weighting factor of $1/x$ is recommended.[\[4\]](#)
- Quality Control Samples: Low, medium, and high concentration QC samples should be prepared and analyzed with each batch of samples to monitor the accuracy and precision of the method.
- Blank Samples: A blank hair sample and a reagent blank should be included in each analytical run to check for contamination.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feasibility of hair sampling to assess levels of organophosphate metabolites in rural areas of Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Dimethylthiophosphate (DMTP) in Hair using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231629#lc-ms-ms-quantification-of-dimethylthiophosphate-in-hair-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com